molecular formula C4H3ClN4O2 B170380 4-Chloro-5-nitropyrimidin-2-amine CAS No. 160948-35-6

4-Chloro-5-nitropyrimidin-2-amine

Cat. No. B170380
M. Wt: 174.54 g/mol
InChI Key: ZCIUAKDSNQXBGM-UHFFFAOYSA-N
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Description

“4-Chloro-5-nitropyrimidin-2-amine” is a chemical compound . It is also known as “5-nitropyrimidin-2-amin” and has a molecular formula of C4H4N4O2 .


Molecular Structure Analysis

The molecular structure of “4-Chloro-5-nitropyrimidin-2-amine” can be represented by its molecular formula, C4H4N4O2 . The molecular weight of this compound is approximately 140.100 Da .

Scientific Research Applications

Synthesis of Novel Derivatives

4-Chloro-5-nitropyrimidin-2-amine is used in the synthesis of various derivatives for different applications. For instance, it is used in synthesizing derivatives of 2-chloro-4-methyl-5-nitropyrimidine, leading to novel heterocyclic systems such as 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazoline (S. Banihashemi, H. Hassani, J. Lari, 2020).

Investigation of SNAr Reaction Mechanisms

The substance is integral in studying the mechanisms of nucleophilic aromatic substitution (SNAr) reactions. Kinetic measurements and analyses provide insights into these reactions, particularly when interacting with primary and secondary alicyclic amines (P. Campodónico, B. Olivares, R. Tapia, 2020).

Method Development in Pyrimidine Chemistry

4-Chloro-5-nitropyrimidin-2-amine aids in developing methods for creating substituted pyrimidines, such as the preparation of 2,4-disubstituted 6-phenyl-7H-pyrrolo[3,2-d]-pyrimidin-7-one 5-oxides. This showcases its utility in synthesizing complex organic compounds (I. Čikotienė, E. Pudziuvelyte, A. Brukštus, 2008).

Role in Pyrimidine Synthesis

The compound is used in the synthesis of pyrimidine derivatives, such as 5-amino-4-methylaminopyrimidine, demonstrating its role in producing key intermediates in various chemical processes (D. J. Brown, 2007).

Precursor for Nitroenamines

It serves as a precursor for functionalized nitroenamines, facilitating the synthesis of diverse compounds like polysubstituted pyridones (N. Nishiwaki, Y. Mizukawa, R. Terai, et al., 2000).

Exploration of Heterocyclic Compounds

This chemical is essential in synthesizing and exploring the properties of various heterocyclic compounds, contributing to our understanding of these complex chemical structures (Harnden, D. Hurst, 1990).

properties

IUPAC Name

4-chloro-5-nitropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN4O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIUAKDSNQXBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90313070
Record name 4-chloro-5-nitropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90313070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-nitropyrimidin-2-amine

CAS RN

160948-35-6
Record name 4-chloro-5-nitropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90313070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-amino-4-hydroxy-5-nitropyrimidine (5.0 g, 32.1 mmol) in phosphorous oxychloride (100 mL) was refluxed overnight, and the excess phosphorous oxychloride was evaporated under reduced pressure. The residue was mixed with ice (100 g) in an ice-bath, and the mixture was neutralized with concentrated aqueous sodium carbonate solution. A yellow precipitate was collected by filtration and washed with water: yield, 1.39 g (25%); mp 191°-194° C. dec.; 1H NMR δ8.45 (br s, 2H, NH2, exchange with D2O), 9.03 (s, 1H, H-6); MS (EI) calcd. m/z for C4H3N4O235Cl 173.9944, found 173.9934; calcd. m/z for C4H3N4O237Cl 175.9915, found 175.9916.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Lee, T Rucil, D Hesek, AG Oliver… - The Journal of …, 2015 - ACS Publications
… this table are for the pure 4-chloro-5-nitropyrimidin-2-amine, obtained by chromatographic … -4-amine compared to the 4-chloro-5-nitropyrimidin-2-amine may be advisible. (1, 19, 22) Last…
Number of citations: 15 pubs.acs.org

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